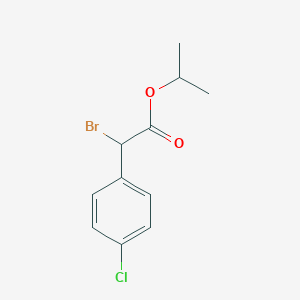
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate, also known as IBPC, is a chemical compound that has gained attention in the field of scientific research. IBPC is a synthetic molecule that is used in various laboratory experiments due to its unique properties.
Mécanisme D'action
The mechanism of action of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate involves the binding of the molecule to the active site of the enzyme, resulting in the inhibition of its activity. Isopropyl 2-bromo-2-(4-chlorophenyl)acetate is a reversible inhibitor, meaning that it can bind and unbind from the enzyme, allowing for the restoration of enzyme activity.
Biochemical and Physiological Effects:
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Isopropyl 2-bromo-2-(4-chlorophenyl)acetate in lab experiments is its specificity for certain enzymes. This allows for the selective inhibition of specific enzymes, which can provide insights into their function. However, one of the limitations of using Isopropyl 2-bromo-2-(4-chlorophenyl)acetate is its potential toxicity. It is important to use caution when handling Isopropyl 2-bromo-2-(4-chlorophenyl)acetate and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on Isopropyl 2-bromo-2-(4-chlorophenyl)acetate. One area of interest is the development of new inhibitors based on the structure of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate. Another area of research is the investigation of the therapeutic potential of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate in the treatment of various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to determine the safety and potential side effects of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate.
Méthodes De Synthèse
The synthesis of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate involves the reaction of 4-chlorobenzoyl chloride with isopropyl alcohol in the presence of sodium bicarbonate and hydrobromic acid. The resulting product is a white crystalline powder that is soluble in most organic solvents.
Applications De Recherche Scientifique
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has also been found to inhibit the activity of other enzymes such as butyrylcholinesterase and carbonic anhydrase.
Propriétés
Numéro CAS |
103807-49-4 |
|---|---|
Nom du produit |
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate |
Formule moléculaire |
C11H12BrClO2 |
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
propan-2-yl 2-bromo-2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C11H12BrClO2/c1-7(2)15-11(14)10(12)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3 |
Clé InChI |
WJCVJYLHDSGJPP-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)Br |
SMILES canonique |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



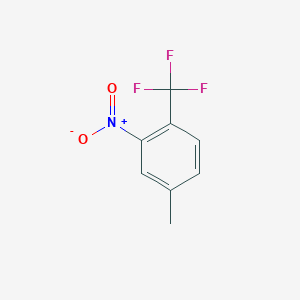
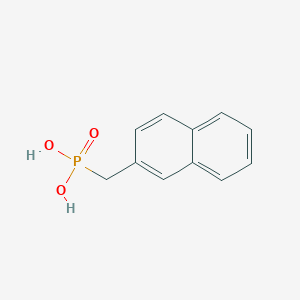
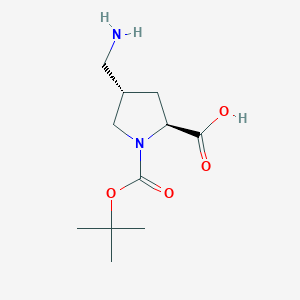
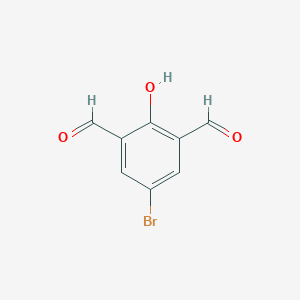
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)
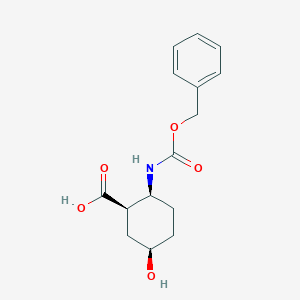

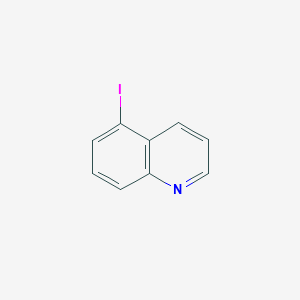
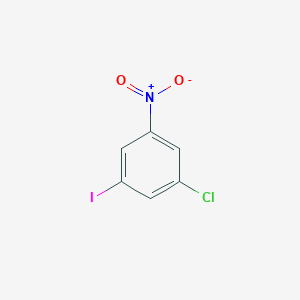
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
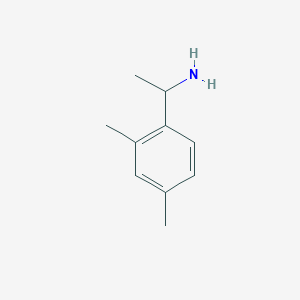
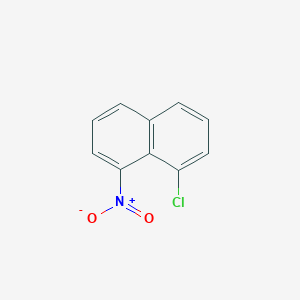
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)